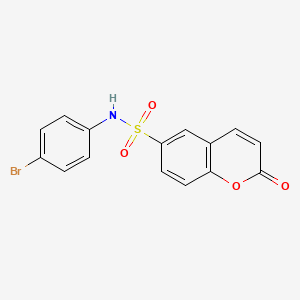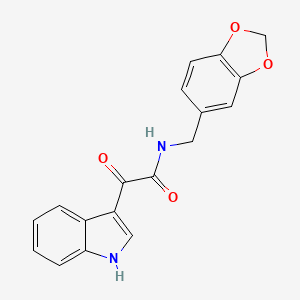![molecular formula C17H20N2O4S B4392765 ethyl (4-{[(1-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4392765.png)
ethyl (4-{[(1-phenylethyl)amino]sulfonyl}phenyl)carbamate
Descripción general
Descripción
Ethyl (4-{[(1-phenylethyl)amino]sulfonyl}phenyl)carbamate, commonly known as EPCS, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. EPCS is a carbamate derivative that is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively. In
Mecanismo De Acción
The mechanism of action of EPCS is not fully understood, but it is thought to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects
EPCS has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that EPCS inhibits the activity of carbonic anhydrase, which could have implications for the treatment of conditions such as glaucoma, epilepsy, and osteoporosis. In vivo studies have shown that EPCS exhibits antitumor activity and could be a potential chemotherapeutic agent. Additionally, EPCS has been shown to exhibit selective COX-2 inhibition, which could have implications for the treatment of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPCS in lab experiments is its ability to inhibit the activity of carbonic anhydrase, which can be useful for studying various physiological processes. Additionally, EPCS exhibits selective COX-2 inhibition, which can be useful for studying the role of COX-2 in inflammation and pain. However, one limitation of using EPCS in lab experiments is its potential toxicity, which can vary depending on the concentration used.
Direcciones Futuras
There are several future directions for research on EPCS. One area of research could focus on developing EPCS as a chemotherapeutic agent for the treatment of cancer. Another area of research could focus on further understanding the mechanism of action of EPCS and its potential applications in the treatment of various physiological conditions. Additionally, future research could explore the potential use of EPCS as a selective COX-2 inhibitor and its implications for the treatment of inflammation and pain.
Aplicaciones Científicas De Investigación
EPCS has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, EPCS has been shown to exhibit antitumor activity and is being studied as a potential chemotherapeutic agent. In pharmacology, EPCS has been studied for its potential use as a selective COX-2 inhibitor, which could have implications for the treatment of inflammation and pain. In biochemistry, EPCS has been studied for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes.
Propiedades
IUPAC Name |
ethyl N-[4-(1-phenylethylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-17(20)18-15-9-11-16(12-10-15)24(21,22)19-13(2)14-7-5-4-6-8-14/h4-13,19H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKCBPGKQJRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




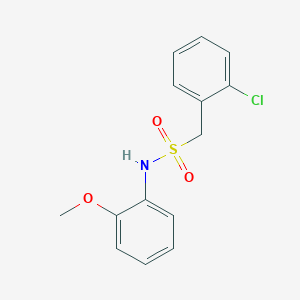
![1-[3-(benzyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4392695.png)
![phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate](/img/structure/B4392713.png)
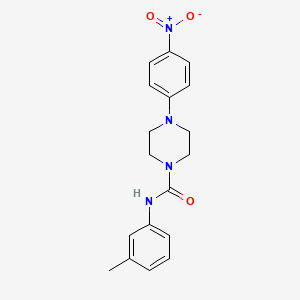
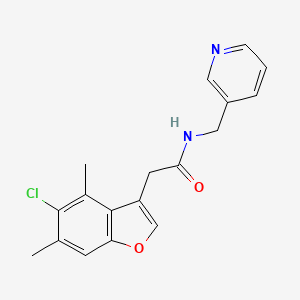
![(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392733.png)
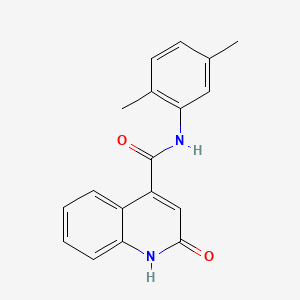

![5-[(benzylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4392757.png)


